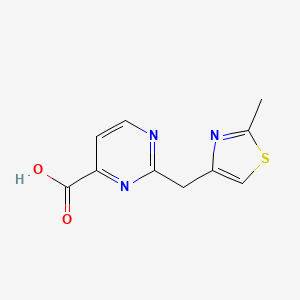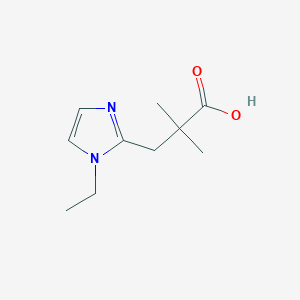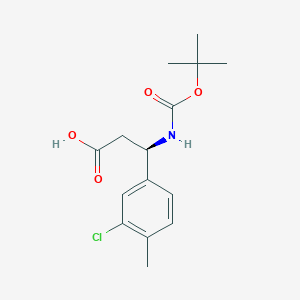
(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chloro-4-methylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methylphenyl)propanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 3-chloro-4-methylphenyl moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 3-chloro-4-methylbenzyl bromide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Hydrolysis: The final step involves hydrolysis of the ester to yield the desired propanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methylphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular pathways, influencing biochemical processes and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propanoic acid: Lacks the tert-butoxycarbonyl protecting group.
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid: Lacks the chloro substituent.
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoic acid: Lacks the methyl substituent.
Uniqueness
The presence of both the chloro and methyl substituents, along with the tert-butoxycarbonyl protecting group, makes (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methylphenyl)propanoic acid unique
Propriétés
Formule moléculaire |
C15H20ClNO4 |
|---|---|
Poids moléculaire |
313.77 g/mol |
Nom IUPAC |
(3R)-3-(3-chloro-4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-9-5-6-10(7-11(9)16)12(8-13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Clé InChI |
PQHGOPPOAJTYPQ-GFCCVEGCSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


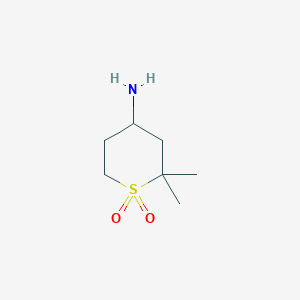
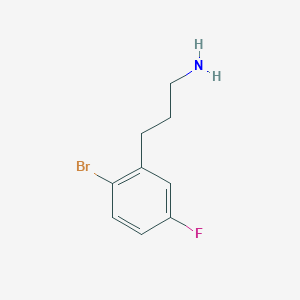
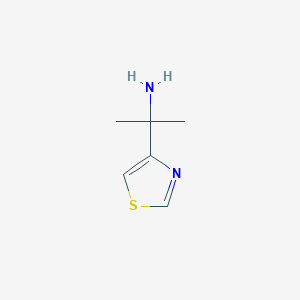
![[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13538236.png)
![6-chloro-N'-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide](/img/structure/B13538243.png)
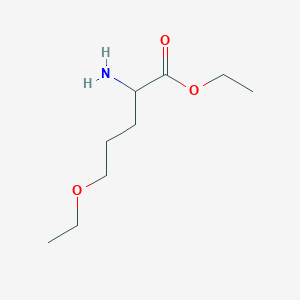
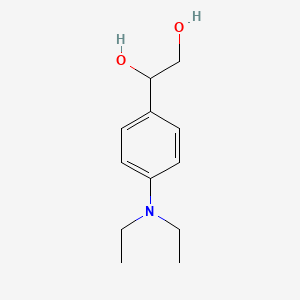


![Methyl 2-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13538271.png)

![2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid](/img/structure/B13538277.png)
